4-(2-Benzothiazolyl)-2-chloro-benzenamine
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Overview
Description
4-(2-Benzothiazolyl)-2-chloro-benzenamine is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound has a chlorine atom and an amine group attached to the benzene ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzothiazolyl)-2-chloro-benzenamine typically involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The process can be summarized as follows:
Condensation: 2-aminobenzenethiol reacts with 2-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Benzothiazolyl)-2-chloro-benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to this compound.
Substitution: Formation of various substituted benzothiazole derivatives
Scientific Research Applications
4-(2-Benzothiazolyl)-2-chloro-benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Benzothiazolyl)-2-chloro-benzenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells
Comparison with Similar Compounds
2-Aminobenzothiazole: Similar structure but lacks the chlorine atom.
2-Chlorobenzothiazole: Similar structure but lacks the amine group.
4-(2-Benzothiazolyl)-benzenamine: Similar structure but lacks the chlorine atom.
Uniqueness: 4-(2-Benzothiazolyl)-2-chloro-benzenamine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHNOJKXMWYAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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